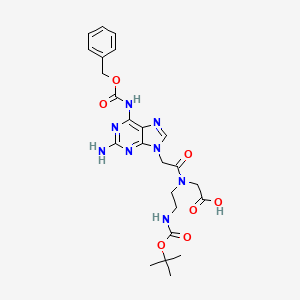

Boc-DAP(Z)-Aeg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-[2-amino-6-(phenylmethoxycarbonylamino)purin-9-yl]acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O7/c1-24(2,3)39-22(36)26-9-10-31(12-17(34)35)16(33)11-32-14-27-18-19(28-21(25)30-20(18)32)29-23(37)38-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,26,36)(H,34,35)(H3,25,28,29,30,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGQSRLUXIVDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C(N=C(N=C21)N)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Nα-Boc-Nβ-Z-L-2,3-diaminopropionic Acid (Boc-Dap(Z)-OH)

Disclaimer: The initial query for "Boc-DAP(Z)-Aeg-OH" did not yield specific results in publicly available scientific literature or chemical supplier databases. The "-Aeg" component may represent a specific modification or be a typographical error. This guide focuses on the well-documented and structurally related core compound, Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid , commonly abbreviated as Boc-Dap(Z)-OH . This molecule is a crucial building block in peptide chemistry and drug development.

Core Chemical Properties

Boc-Dap(Z)-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino function and the benzyloxycarbonyl (Z or Cbz) group on the beta-amino function. This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of one amino group while the other remains protected.

The following table summarizes the key chemical and physical properties of Boc-Dap(Z)-OH and its commonly used dicyclohexylammonium (DCHA) salt. The DCHA salt is often used to improve the compound's stability and handling characteristics.

| Property | Boc-Dap(Z)-OH | Boc-Dap(Z)-OH (Dicyclohexylammonium) Salt |

| Molecular Formula | C₁₆H₂₂N₂O₆ | C₁₆H₂₂N₂O₆ · C₁₂H₂₃N |

| Molecular Weight | 338.36 g/mol [1] | 519.67 g/mol [2][3] |

| CAS Number | 65710-57-8[4] | 65710-58-9[2][3] |

| Appearance | Solid powder[1] | Powder[2][3] |

| Purity (Typical) | ≥95-97%[4] | ≥98.0% (HPLC)[2][3] |

| Optical Activity | Not consistently reported | [α]/D +9.0±1° (c = 1 in methanol)[2][3] |

| InChI Key | QKMSMVGTLTVHLK-LBPRGKRZSA-N | RPWGTQRQPVPFKR-YDALLXLXSA-N[2] |

| Storage Class | Combustible Solids[1] | Combustible Solids[2][3] |

Experimental Protocols

The primary application of Boc-Dap(Z)-OH is in solid-phase peptide synthesis (SPPS) to introduce a diaminopropionic acid residue into a peptide chain. This residue can serve as a branching point or be further modified.

This protocol outlines the general steps for incorporating Boc-Dap(Z)-OH into a growing peptide chain using the Boc/Bzl protection strategy on a suitable resin (e.g., PAM resin).

-

Resin Preparation:

-

Start with a resin pre-loaded with the C-terminal amino acid or a suitable linker for attaching the first amino acid.

-

Swell the resin in an appropriate solvent, typically dichloromethane (DCM) or dimethylformamide (DMF).

-

-

Boc-Group Deprotection:

-

Remove the Nα-Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

The reaction is usually complete within 30 minutes.

-

The resulting TFA salt of the free amine must be neutralized.

-

-

Neutralization:

-

Wash the resin with DCM to remove excess TFA.

-

Neutralize the amine salt by treating the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.

-

Wash the resin thoroughly with DCM and DMF to remove the base and its salt.

-

-

Amino Acid Coupling:

-

Activate the carboxylic acid of the incoming Boc-Dap(Z)-OH (typically 3-4 equivalents). Common activation methods involve reagents like HBTU/HATU in the presence of DIEA, or DCC/HOBt in DMF/DCM.

-

Add the activated amino acid solution to the neutralized, resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may be repeated.

-

-

Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride in the presence of a base.

-

-

Washing:

-

After successful coupling, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

-

Cycle Repetition:

-

Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

-

-

High-Performance Liquid Chromatography (HPLC): Purity assessment is typically performed using reverse-phase HPLC. A C18 column is common, with a gradient of water and acetonitrile (both often containing 0.1% TFA) as the mobile phase. The compound is detected by UV absorbance, typically at 214 nm and 280 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the characteristic peaks for the Boc group (a singlet around 1.4 ppm), the Z group (aromatic protons around 7.3 ppm and a benzylic CH₂ singlet around 5.1 ppm), and the protons of the diaminopropionic acid backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, providing a precise mass that corresponds to its elemental formula.

Mandatory Visualizations

The core chemical utility of Boc-Dap(Z)-OH lies in its orthogonal protecting groups. The Boc group is labile to acid, while the Z group is removed by catalytic hydrogenation. This allows for selective chemical modifications at either the α- or β-amino position.

Caption: Orthogonal deprotection of Boc-Dap(Z)-OH.

The following diagram illustrates the logical workflow for incorporating a Boc-protected amino acid, such as Boc-Dap(Z)-OH, into a growing peptide chain on a solid support.

Caption: Workflow for one cycle of Boc-SPPS.

References

An In-depth Technical Guide to the Structure and Synthesis of Boc-DAP(Z)-Aeg-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure and a detailed hypothetical synthesis pathway for the novel chemical entity, Nα-tert-butyloxycarbonyl-Nβ-benzyloxycarbonyl-L-2,3-diaminopropionyl-N'-(2-aminoethyl)glycine, hereinafter referred to as Boc-DAP(Z)-Aeg-OH. This document is intended for an audience with a strong background in organic and peptide chemistry. It outlines a strategic approach to the synthesis of this complex molecule, including protecting group strategies, coupling methodologies, and purification protocols. Quantitative data from analogous reactions are presented to provide expected outcomes. Detailed experimental procedures are provided, and the logical workflow of the synthesis is visualized using Graphviz diagrams.

Proposed Structure of this compound

The proposed chemical structure of this compound is presented below. This structure is deduced from the nomenclature, which suggests a conjugate of three distinct chemical moieties:

-

Boc-DAP(Z)-OH : An L-2,3-diaminopropionic acid (DAP) core where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-amino group is protected by a benzyloxycarbonyl (Z) group.

-

Aeg : An N-(2-aminoethyl)glycine unit, which acts as a linker.

-

-OH : A terminal free carboxylic acid group.

The most plausible connectivity involves the formation of an amide bond between the carboxylic acid of the Boc-DAP(Z)-OH moiety and the secondary amine of the N-(2-aminoethyl)glycine (Aeg) linker.

Chemical Structure:

Molecular Formula: C₂₄H₃₅N₅O₈ Molecular Weight: 537.57 g/mol

Hypothetical Synthesis Pathway

The synthesis of this compound is proposed as a multi-step process that involves the preparation of protected precursors followed by a key coupling reaction and final deprotection. The overall strategy is to synthesize a protected form of N-(2-aminoethyl)glycine and couple it with commercially available Boc-DAP(Z)-OH.

Overall Synthesis Workflow:

Caption: Proposed multi-step synthesis pathway for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key steps of the synthesis, based on analogous reactions reported in the literature.

Table 1: Synthesis of Protected Aeg Precursor (Boc-Aeg-OEt)

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Boc Protection | Ethylenediamine, (Boc)₂O | Triethylamine | Dichloromethane | 0 to RT | 12 | 85-95 | >95 (¹H NMR) |

| 2. Alkylation | N-Boc-ethylenediamine, Ethyl bromoacetate | K₂CO₃ | Acetonitrile | RT | 24 | 60-70 | >90 (LC-MS) |

Table 2: Peptide Coupling and Deprotection

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 3. Coupling | Boc-DAP(Z)-OH, Boc-Aeg-OEt | HATU, DIPEA | DMF | 0 to RT | 4 | 70-85 | >95 (HPLC) |

| 4. Saponification | Boc-DAP(Z)-Aeg-OEt | LiOH | THF/H₂O | RT | 2 | 80-90 | >98 (HPLC) |

Experimental Protocols

Synthesis of N-Boc-ethylenediamine (Intermediate C)

Objective: To mono-protect ethylenediamine with a Boc group.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.1 eq) to the solution.

-

Slowly add a solution of (Boc)₂O (0.95 eq) in DCM dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as a colorless oil.

Synthesis of Boc-Aeg-OEt (Intermediate E)

Objective: To alkylate N-Boc-ethylenediamine with ethyl bromoacetate.

Materials:

-

N-Boc-ethylenediamine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-ethylenediamine (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to afford Boc-Aeg-OEt.

Coupling of Boc-DAP(Z)-OH and Boc-Aeg-OEt (Intermediate H)

Objective: To form the amide bond between the two key intermediates.

Materials:

-

Boc-DAP(Z)-OH

-

Boc-Aeg-OEt

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-DAP(Z)-OH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at 0 °C.

-

Add a solution of Boc-Aeg-OEt (1.0 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Boc-DAP(Z)-Aeg-OEt.

Saponification to this compound (Final Product J)

Objective: To hydrolyze the ethyl ester to the final carboxylic acid.

Materials:

-

Boc-DAP(Z)-Aeg-OEt

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M HCl (aq)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-DAP(Z)-Aeg-OEt (1.0 eq) in a mixture of THF and water (3:1).

-

Add LiOH (1.5 eq) and stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl at 0 °C.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by preparative HPLC if necessary.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Linear workflow of the synthesis of this compound.

Logical Relationship of Protecting Groups

Caption: Orthogonal protecting group strategy for DAP moiety.

The Cornerstone of PNA Synthesis: A Technical Guide to Boc and Z Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Peptide Nucleic Acid (PNA), a synthetic DNA mimic with a neutral polyamide backbone, has emerged as a powerful tool in diagnostics, therapeutics, and biotechnology due to its exceptional binding affinity and stability. The successful synthesis of high-purity PNA oligomers hinges on a robust protecting group strategy. This technical guide delves into the core principles and practical applications of the historically significant and still relevant Boc/Z protecting group strategy in solid-phase PNA synthesis.

Introduction: The Orthogonal Approach to PNA Synthesis

Solid-phase synthesis of PNA, analogous to solid-phase peptide synthesis (SPPS), relies on the sequential addition of monomer units to a growing chain anchored to a solid support. To ensure the correct sequence assembly and prevent unwanted side reactions, specific functional groups on the PNA monomers must be temporarily or permanently blocked using protecting groups. The Boc/Z strategy was one of the first and most fundamental approaches developed for PNA synthesis.[1][2]

This strategy employs two key protecting groups in an orthogonal manner:

-

tert-Butoxycarbonyl (Boc): This acid-labile group provides temporary protection for the N-terminal secondary amine of the PNA backbone. Its removal at each cycle allows for the step-wise elongation of the PNA chain.

-

Benzyloxycarbonyl (Z): This group offers "permanent" protection for the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine). It remains intact throughout the chain assembly and is removed during the final cleavage of the PNA from the solid support.

The orthogonality of this pairing is crucial; the Boc group can be selectively removed under acidic conditions that do not affect the Z group or the linkage to the solid support.

The Boc/Z Chemistry: A Head-to-Head Comparison

While the Fmoc/Bhoc strategy has become more prevalent due to its milder deprotection conditions, the Boc/Z approach offers distinct advantages, particularly in minimizing side reactions and potentially achieving higher purity for the final PNA oligomer.[3]

| Feature | Boc/Z Strategy | Fmoc/Bhoc Strategy |

| N-terminal Protection | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |

| N-terminal Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |

| Nucleobase Protection | Z (Benzyloxycarbonyl) | Bhoc (Benzhydryloxycarbonyl) |

| Nucleobase Deprotection | Harsh acid (e.g., HF, TFMSA) | Acid-labile (e.g., TFA) |

| Solid Support | Typically MBHA resin | Typically PAL, Sieber amide resin |

| Cleavage Conditions | Harsh (HF, TFMSA) | Mild (TFA) |

| Advantages | Fewer reported side reactions, potentially higher purity.[3] | Milder conditions, compatible with automated DNA synthesizers.[4] |

| Disadvantages | Harsher cleavage conditions, requires specialized equipment.[4] | Potential for base-catalyzed side reactions (e.g., piperidine-mediated modifications). |

The Workflow of PNA Synthesis via Boc/Z Strategy

The synthesis of a PNA oligomer using the Boc/Z strategy can be broken down into two main stages: the synthesis of the protected PNA monomers and the solid-phase assembly of the oligomer.

Synthesis of Boc-PNA-Monomers

The creation of Boc-protected PNA monomers involves the synthesis of two key intermediates: the Boc-protected backbone and the Z-protected nucleobase acetic acids, which are then coupled.

Solid-Phase PNA Oligomer Synthesis

The assembly of the PNA chain on a solid support follows a cyclical process of deprotection, coupling, and capping.

Experimental Protocols

Synthesis of Boc-PNA-(Z-Cytosine)-OH Monomer

This protocol outlines the synthesis of the Boc-protected PNA monomer for cytosine. Similar procedures can be adapted for adenine and guanine.

Step 1: Synthesis of N4-Benzyloxycarbonyl-Cytosine (Z-Cytosine)

-

Suspend Cytosine (1 eq) in anhydrous pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Add Benzyl Chloroformate (Z-Cl, 1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield Z-Cytosine.

Step 2: Synthesis of N4-Benzyloxycarbonyl-Cytosine-1-yl-acetic acid (Z-Cytosine-AA)

-

Suspend Z-Cytosine (1 eq) and potassium carbonate (2 eq) in anhydrous DMF.

-

Add ethyl bromoacetate (1.1 eq) and stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture and evaporate the solvent.

-

Dissolve the residue in a mixture of THF and water.

-

Add LiOH (2 eq) and stir at room temperature for 2 hours to hydrolyze the ester.

-

Acidify the solution with HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain Z-Cytosine-AA.

Step 3: Synthesis of Boc-Aeg-OH (Boc-protected backbone)

-

Dissolve ethylenediamine (10 eq) in dichloromethane (DCM).

-

Add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1 eq) in DCM dropwise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with water and brine, then dry over sodium sulfate.

-

Evaporate the solvent to obtain mono-Boc-ethylenediamine.

-

Dissolve the mono-Boc-ethylenediamine (1 eq) in DMF.

-

Add bromoacetic acid (1.1 eq) and triethylamine (2.2 eq) and stir at room temperature for 48 hours.

-

Purify the product by column chromatography to yield Boc-Aeg-OH.

Step 4: Coupling to form Boc-PNA-(Z-Cytosine)-OH

-

Dissolve Z-Cytosine-AA (1 eq) and Boc-Aeg-OH (1.1 eq) in DMF.

-

Add HBTU (1.1 eq) and DIPEA (2.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent.

-

Purify the crude product by flash chromatography to obtain the final Boc-PNA-(Z-Cytosine)-OH monomer.

Manual Solid-Phase Synthesis of a PNA 17-mer

This protocol is adapted for a manual synthesis on a 5 µmol scale using MBHA resin.

Materials:

-

MBHA (p-Methylbenzhydrylamine) resin

-

Boc-PNA-(Z-Base)-OH monomers

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DIPEA (N,N-Diisopropylethylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

NMP (N-Methyl-2-pyrrolidone)

-

Acetic Anhydride

-

Pyridine

-

TFMSA (Trifluoromethanesulfonic acid)

-

Thioanisole

-

m-Cresol

Procedure:

-

Resin Swelling: Swell the MBHA resin in DCM for 1 hour in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (v/v) for 1 minute.

-

Drain and repeat the treatment for 30 minutes.

-

Wash the resin thoroughly with DCM (3x) and NMP (3x).

-

-

Neutralization:

-

Treat the resin with 5% DIPEA in NMP (v/v) for 5 minutes (2x).

-

Wash the resin with NMP (3x).

-

-

Monomer Coupling:

-

Pre-activate a solution of the Boc-PNA-monomer (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in NMP for 2 minutes.

-

Add the activated monomer solution to the resin and shake for 40 minutes.

-

Wash the resin with NMP (3x).

-

-

Capping:

-

Treat the resin with a solution of 5% acetic anhydride and 6% pyridine in NMP (v/v/v) for 10 minutes.

-

Wash the resin with NMP (3x) and DCM (3x).

-

-

Repeat: Repeat steps 2-5 for each subsequent monomer in the desired sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and capping steps, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFMSA/TFA/thioanisole/m-cresol for 1.5 hours at room temperature.

-

Precipitate the crude PNA by adding cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.

-

Dry the PNA pellet under vacuum.

-

-

Purification: Purify the crude PNA by reverse-phase HPLC.

Quantitative Analysis of Boc/Z PNA Synthesis

The efficiency of the Boc/Z strategy has been demonstrated in several studies. An optimized automated protocol for the synthesis of a 17-mer PNA using Boc/Z chemistry reported an impressive average coupling yield of 99.4%, resulting in a final product yield of approximately 90%.[5]

| Parameter | Reported Value | Reference |

| Average Coupling Yield | 99.4% | [5] |

| Final Yield (17-mer) | ~90% | [5] |

| Purity | Considered to yield higher purity oligos with fewer side reactions compared to Fmoc/Bhoc. | [3] |

Conclusion and Future Perspectives

The Boc/Z protecting group strategy, while one of the original methods for PNA synthesis, remains a robust and valuable technique. Its primary advantage lies in the potential for higher purity of the final PNA oligomer due to a lower incidence of side reactions during synthesis. However, the harsh acidic conditions required for the final cleavage and deprotection of the Z groups necessitate specialized equipment and may not be suitable for all applications, particularly for the synthesis of complex PNA conjugates.

For researchers and drug development professionals, the choice between Boc/Z and other strategies like Fmoc/Bhoc will depend on the specific requirements of the PNA sequence, the desired purity, and the available synthetic infrastructure. As the field of PNA-based technologies continues to expand, a thorough understanding of the fundamental chemistries, such as the Boc/Z strategy, is essential for the successful design and synthesis of these powerful molecular tools.

References

- 1. Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 4. peptide.com [peptide.com]

- 5. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the aminoethylglycine (Aeg) backbone in PNA.

An In-Depth Technical Guide to the Aminoethylglycine (Aeg) PNA Backbone

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone, offering exceptional binding affinity and specificity to complementary DNA and RNA sequences. The most common and foundational PNA backbone is composed of repeating N-(2-aminoethyl)glycine (Aeg) units. This guide provides a detailed technical overview of the Aeg-PNA backbone, its properties, relevant experimental protocols, and key applications for researchers, scientists, and drug development professionals.

The Aeg backbone is uncharged, which is a significant departure from the negatively charged phosphodiester backbone of natural nucleic acids. This neutrality eliminates electrostatic repulsion when binding to DNA or RNA, leading to the formation of highly stable PNA/DNA and PNA/RNA duplexes with higher melting temperatures (Tm) compared to their natural DNA/DNA or DNA/RNA counterparts. The Aeg backbone is also achiral and flexible, allowing for various binding conformations.

Core Properties of the Aeg-PNA Backbone

The defining characteristics of the Aeg-PNA backbone directly influence its hybridization properties and applications.

-

Aneutrality: The absence of a charged phosphate group minimizes electrostatic repulsion with target nucleic acid strands, contributing to superior thermal stability of the resulting duplexes.

-

High Binding Affinity: PNA binds to complementary DNA and RNA with high affinity, often exceeding that of DNA-DNA binding. This is reflected in a significant increase in the melting temperature (Tm) of PNA-containing duplexes.

-

Sequence Specificity: PNA exhibits excellent sequence discrimination, with even a single mismatch in the target sequence leading to a significant decrease in duplex stability.

-

Resistance to Degradation: The peptide-like backbone of PNA is not recognized by nucleases or proteases, granting it high enzymatic stability and a longer half-life in biological systems compared to natural nucleic acids.

-

pH-Dependent Binding: The hybridization of PNA to DNA is sensitive to ionic strength. At low salt concentrations, PNA-DNA duplexes are significantly more stable than the corresponding DNA-DNA duplexes.

Quantitative Data

The following tables summarize key quantitative data related to the binding affinity and thermal stability of Aeg-PNA.

Table 1: Thermal Stability (Tm) of PNA-DNA and DNA-DNA Duplexes

| Sequence (PNA or DNA) | Complementary DNA | Tm (°C) of PNA-DNA Duplex | Tm (°C) of DNA-DNA Duplex | ΔTm (°C) per modification |

| H-T10-Lys-NH2 | dA10 | 46 | 23 | +2.3 |

| H-TGTACG-Lys-NH2 | d(CGTACA) | 58 | 47 | +1.8 |

| H-TCGATCG-Lys-NH2 | d(CGATCGA) | 69 | 57 | +1.7 |

Data is representative and compiled from various sources. Actual values can vary based on buffer conditions and sequence length.

Table 2: Thermodynamic Parameters for Duplex Formation

| Duplex | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG° at 37°C (kcal/mol) |

| PNA(T10) / DNA(A10) | -75.8 | -201.1 | -13.5 |

| DNA(T10) / DNA(A10) | -60.1 | -165.2 | -8.8 |

These values illustrate the more favorable enthalpy of PNA-DNA binding compared to DNA-DNA binding.

Experimental Protocols

Solid-Phase Synthesis of Aeg-PNA Oligomers

This protocol outlines the manual synthesis of PNA oligomers on a solid support using Boc chemistry.

Materials:

-

MBHA resin (solid support)

-

Boc-protected PNA monomers (A, C, G, T)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine in DMF (20%)

-

Trifluoroacetic acid (TFA)

-

m-cresol (scavenger)

-

DIPCDI (coupling agent)

-

HOBt (coupling agent)

-

Acetic anhydride

-

Pyridine

-

Methanol

Procedure:

-

Resin Swelling: Swell the MBHA resin in DCM for 1 hour.

-

Boc Deprotection: Remove the Boc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

-

Monomer Coupling:

-

Dissolve the Boc-PNA monomer (4 equivalents) and HOBt (4 eq.) in DMF.

-

Add DIPCDI (4 eq.) and pre-activate for 3 minutes.

-

Add the activated monomer solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Capping: Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM for 15 minutes. Wash with DCM and DMF.

-

Cycle Repetition: Repeat steps 2-4 for each subsequent monomer in the desired sequence.

-

Cleavage and Deprotection: After the final monomer is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail of TFA/m-cresol (95:5) for 1.5 hours to cleave the PNA from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.

-

Purification: Purify the crude PNA using reverse-phase HPLC.

-

Verification: Verify the mass of the purified PNA using MALDI-TOF mass spectrometry.

UV-Melting Analysis for Thermal Stability

This protocol determines the melting temperature (Tm) of a PNA-nucleic acid duplex.

Materials:

-

Purified PNA oligomer

-

Complementary DNA or RNA oligomer

-

Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller.

Procedure:

-

Sample Preparation: Prepare a solution containing equimolar concentrations of the PNA and its complementary DNA/RNA in the buffer. A typical concentration is 1-3 µM.

-

Denaturation and Annealing: Heat the sample to 90°C for 5 minutes to ensure complete denaturation, then slowly cool to room temperature to allow for annealing.

-

Data Acquisition:

-

Place the sample in the spectrophotometer.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

-

Use a slow heating rate (e.g., 0.5-1.0 °C/min) to ensure thermal equilibrium at each step.

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is determined from the first derivative of the melting curve, representing the temperature at which 50% of the duplex is dissociated.

-

Visualizations

Chemical Structures

Caption: Comparison of the uncharged Aeg-PNA and charged DNA backbones.

Experimental and Logical Workflows

An In-Depth Technical Guide to Boc-Dap(Z)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the use of precisely engineered amino acid derivatives is paramount for creating novel peptides with tailored functionalities. Among these, protected diaminopropionic acid derivatives serve as versatile building blocks. This guide focuses on Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, commonly referred to as Boc-Dap(Z)-OH. While the query specified "Boc-DAP(Z)-Aeg-OH," extensive research has revealed no readily available information on a compound with this exact nomenclature. It is plausible that "Aeg" represents a non-standard abbreviation or a specific modification. Therefore, this document will concentrate on the widely recognized and utilized parent compound, Boc-Dap(Z)-OH, providing a comprehensive overview of its features, advantages, and applications.

Boc-Dap(Z)-OH is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the β-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme is a key feature, allowing for the selective deprotection of either amino group under different conditions, which is highly advantageous in the synthesis of complex peptides and peptidomimetics.

Core Features and Advantages

The primary advantage of Boc-Dap(Z)-OH lies in its orthogonal protecting group strategy. The Boc group is labile to acidic conditions, while the Z group is stable to acid but can be removed by catalytic hydrogenolysis. This allows for selective chemical modifications at either the α- or β-amino group, enabling the introduction of branching, cyclization, or the attachment of reporter groups and other functionalities.

Key Advantages:

-

Orthogonal Protection: Enables selective deprotection and functionalization of the α- and β-amino groups.

-

Versatility in Peptide Synthesis: Can be utilized in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

-

Introduction of Functional Moieties: The free β-amino group, after Z-group removal, can be used to introduce a wide range of functionalities, including fluorescent labels, cytotoxic drugs for antibody-drug conjugates (ADCs), or side chains to mimic lysine.

-

Creation of Complex Peptide Architectures: Facilitates the synthesis of branched, cyclic, and other non-linear peptides.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Dap(Z)-OH is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₂O₆ | [1][2][3] |

| Molecular Weight | 338.36 g/mol | [1][3] |

| CAS Number | 65710-57-8 | [4] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98.0% (HPLC) | |

| Optical Activity | [α]/D +9.0±1°, c = 1 in methanol | |

| Storage Temperature | 2-8°C | [5] |

Experimental Protocols

The primary application of Boc-Dap(Z)-OH is in peptide synthesis. Below is a generalized experimental protocol for its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of Boc-Dap(Z)-OH into a Peptide Sequence via SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess deprotection solution and by-products.

-

Coupling of Boc-Dap(Z)-OH:

-

Dissolve Boc-Dap(Z)-OH in a suitable solvent (e.g., DMF).

-

Activate the carboxylic acid group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt), or a more modern reagent like HBTU or HATU.

-

Add the activated Boc-Dap(Z)-OH solution to the deprotected resin. .

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation.

-

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents and by-products.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Applications and Use Cases

The unique structure of Boc-Dap(Z)-OH makes it a valuable tool in various areas of research and drug development.

-

Synthesis of Peptides with Post-Translational Modifications: The β-amino group can be modified to mimic post-translational modifications.

-

Development of Antibody-Drug Conjugates (ADCs): The free amino group can be used as a conjugation site for cytotoxic drugs.

-

Structure-Activity Relationship (SAR) Studies: Used as a protected lysine analog in SAR studies to probe the role of side-chain interactions.[6]

-

Construction of Cyclic Peptides: The orthogonal protection allows for selective deprotection and subsequent cyclization of the peptide chain.[6]

Visualizing the Workflow

To better illustrate the utility of Boc-Dap(Z)-OH, the following diagrams depict a generalized workflow for its use in solid-phase peptide synthesis and the orthogonal deprotection strategy.

Caption: Generalized workflow for the incorporation of Boc-Dap(Z)-OH in SPPS.

Caption: Orthogonal deprotection strategy of Boc-Dap(Z)-OH.

References

Boc-DAP(Z)-Aeg-OH CAS number and molecular weight.

An in-depth guide on the properties of Boc-protected diaminopropionic acid derivatives for researchers, scientists, and drug development professionals. This document provides key data on commercially available starting materials relevant to the synthesis of more complex peptide structures.

Core Compound Data

A critical aspect of peptide synthesis and drug development is the accurate characterization of starting materials. The following table summarizes the chemical identifiers for two common derivatives of diaminopropionic acid (DAP) that are often used as building blocks. It is important to note that the compound "Boc-DAP(Z)-Aeg-OH" appears to be a custom peptide and does not have a registered CAS number. The data presented below is for closely related, commercially available precursors.

| Compound | CAS Number | Molecular Weight ( g/mol ) |

| Boc-Dap(Z)-OH | 65710-57-8[1][2] | 338.36[2] |

| Boc-Dap(Z)-OH (dicyclohexylammonium) salt | 65710-58-9[3] | 519.67[3] |

| Boc-Dap-OH | 73259-81-1[4][5] | 204.22[4][5] |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways for "this compound" are not available in the public domain, likely due to its nature as a potentially proprietary or research-specific molecule. The design of experimental protocols would be highly dependent on the final application of the custom peptide.

For researchers interested in the synthesis of such molecules, a generalized workflow is presented below. This workflow outlines the logical steps for incorporating a protected diaminopropionic acid derivative into a larger peptide sequence, followed by the addition of an Aeg (aminoethoxy) group.

Caption: Generalized workflow for solid-phase peptide synthesis incorporating a Boc-Dap(Z) unit.

The signaling pathways involving a custom peptide like this compound would be entirely dependent on the final structure and its biological target. Researchers would typically investigate this through a series of in vitro and in vivo assays designed to elucidate the mechanism of action. A logical relationship diagram for such an investigation is provided.

Caption: Logical flow for investigating the signaling pathway of a novel peptide therapeutic.

References

Technical Guide: A Methodological Approach to Determining the Solubility and Stability of Novel Peptidomimetics, Using Boc-DAP(Z)-Aeg-OH as a Case Study

Disclaimer: Publicly available data on the specific molecule, Boc-DAP(Z)-Aeg-OH, is not available. This guide therefore provides a comprehensive, generalized framework and methodology that researchers, scientists, and drug development professionals can employ to determine the solubility and stability of novel, protected peptide-like compounds. The protocols and data tables are presented as templates for experimental design and data management.

Introduction to this compound

This compound is a complex, non-standard peptidomimetic. An analysis of its nomenclature provides insight into its structural characteristics, which are crucial for predicting its physicochemical properties.

-

Boc (tert-Butyloxycarbonyl): A common, bulky, and hydrophobic protecting group for amines. It is notably labile under acidic conditions.[1][2][3][4]

-

DAP (Diaminopropionic Acid): An amino acid residue with a primary amine in its side chain.

-

Z (Benzyloxycarbonyl or Cbz): A protecting group for the DAP side-chain amine, which is typically stable to mild acids and bases but can be removed by catalytic hydrogenolysis.[5][6][7]

-

Aeg (Aminoethylglycine): A key component of the peptide nucleic acid (PNA) backbone, suggesting this molecule may be intended for applications in antisense or molecular recognition.

-

-OH (Carboxylic Acid): A free C-terminal carboxylic acid group, which is ionizable. Its charge state will be dependent on the pH of the solution, significantly influencing solubility.

The presence of two bulky, hydrophobic protecting groups (Boc and Z) suggests that the molecule may have limited aqueous solubility, while the free carboxylic acid provides a handle for improving solubility in alkaline aqueous solutions. The stability of the molecule will be largely dictated by the lability of the Boc group in acidic media and the potential for hydrolysis of the amide bonds under strongly acidic or basic conditions.

Experimental Workflow for Physicochemical Characterization

The systematic characterization of a new chemical entity's solubility and stability is a critical step in early-stage drug development and research. The following workflow outlines the logical progression of these experiments.

References

An In-Depth Technical Guide to Boc/Z Chemistry for P-eptide Nucleic Acid (PNA) Monomer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Boc/Z chemistry strategy for the solid-phase synthesis of Peptide Nucleic Acids (PNAs), a class of synthetic DNA/RNA analogs with significant applications in therapeutics and diagnostics.[1] We will delve into the core principles, experimental protocols, and quantitative metrics associated with this foundational synthesis methodology.

Introduction to PNA Synthesis Strategies

Peptide Nucleic Acids are synthetic polymers resembling DNA and RNA, built from repeating N-(2-aminoethyl)glycine units to which nucleobases are attached.[] This uncharged polyamide backbone allows PNAs to bind to complementary nucleic acid strands with high affinity and specificity, making them valuable tools for gene targeting and molecular diagnostics.[1][]

The solid-phase synthesis of PNA oligomers is primarily accomplished through two established peptide chemistry approaches:

-

Boc/Z Chemistry: The original and first-developed strategy, which utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for temporary backbone protection and a more stable benzyloxycarbonyl (Z) group for permanent nucleobase protection.[1][3][4] It is reputed for yielding high-purity oligomers due to fewer side reactions.[1]

-

Fmoc/Bhoc Chemistry: A later-developed, milder alternative that uses base-labile protecting groups, making it more compatible with standard DNA synthesizers and other chemistries.[1][5]

This guide focuses exclusively on the robust, albeit chemically demanding, Boc/Z strategy.

Core Principles of the Boc/Z Orthogonal Strategy

The Boc/Z methodology is a classic example of an orthogonal protection scheme, where different classes of protecting groups are used, allowing for the selective removal of one type without affecting the other. This is crucial for the stepwise elongation of the PNA chain.

-

Temporary N-Terminal Protection (Boc Group): The primary amino group of the PNA backbone is protected with a tert-butyloxycarbonyl (Boc) group.[4] This group is highly sensitive to acid and is selectively removed at the beginning of each synthesis cycle using trifluoroacetic acid (TFA).[5][6]

-

Permanent Nucleobase Protection (Z Group): The exocyclic amino groups on the nucleobases of Adenine (A), Cytosine (C), and Guanine (G) are protected with the more robust benzyloxycarbonyl (Z) group.[3][4][5] The thymine (T) nucleobase does not require protection.[5] The Z group is stable to the repeated TFA treatments used to remove the Boc group but is cleaved during the final harsh acid treatment at the end of the entire synthesis.[4]

-

Solid Support: The synthesis is performed on an acid-labile solid support, typically a p-methylbenzhydrylamine (MBHA) resin, which anchors the C-terminal end of the PNA chain.[4][5][7]

| Protecting Group | Abbreviation | Function | Protected Moiety | Deprotection Reagent |

| tert-butyloxycarbonyl | Boc | Temporary | N-terminal amine of the PNA backbone | Trifluoroacetic Acid (TFA) |

| Benzyloxycarbonyl | Z | Permanent | Exocyclic amines of A, C, G nucleobases | Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) |

The Boc/Z PNA Synthesis Cycle

The elongation of the PNA chain is an iterative process consisting of three main steps: deprotection, coupling, and capping.[5] This cycle is repeated for each monomer added to the sequence.

-

Deprotection: The cycle begins with the removal of the N-terminal Boc protecting group from the growing PNA chain attached to the resin. This is achieved by treating the resin with a solution of TFA in a solvent like dichloromethane (DCM).[5] This step exposes a free primary amine, which is the site for the next monomer addition.

-

Activation and Coupling: The incoming Boc-protected PNA monomer is activated to facilitate the formation of a stable amide bond. The carboxylic acid of the monomer is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[5][8][9] An optimized protocol reports pre-activating the monomer with HATU for 60 seconds before it is delivered to the resin for coupling.[10] This activated monomer then reacts with the free amine on the growing chain.

-

Capping: To prevent the formation of undesired deletion sequences, any amine groups that failed to react during the coupling step are permanently blocked, or "capped." This is typically done using acetic anhydride.[5][10] A subsequent wash with piperidine may follow the capping step.[10]

Final Cleavage and Deprotection

After the desired PNA sequence has been assembled, the oligomer must be cleaved from the solid support, and the permanent Z protecting groups on the nucleobases must be removed. This process requires harsh acidic conditions.[4]

A cleavage cocktail, often containing a strong acid like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF) and scavengers (e.g., m-cresol, thioanisole) to prevent side reactions, is used.[4][11][12] This single, harsh step simultaneously cleaves the PNA from the MBHA resin and removes all Z groups, yielding the final, deprotected PNA oligomer.[4] The crude PNA is then typically precipitated from the acidic solution using cold ether.[5]

Quantitative Data

The Boc/Z strategy, particularly when optimized and automated, can achieve high synthesis efficiency.

| Metric | Reported Value | Scale / Conditions | Source |

| Average Coupling Yield | 99.4% | 5 µmol scale, automated synthesis | [10] |

| Final Product Yield | ~90% | For a test 17-mer PNA, crude product | [10] |

Note: Final yields after purification are sequence-dependent and can vary significantly.

Experimental Protocols

The following are generalized protocols based on published methodologies. Reagent volumes, concentrations, and reaction times should be optimized for specific sequences and synthesis scales.

This protocol outlines the key steps for adding one Boc/Z protected PNA monomer.

-

Deprotection:

-

Treat the PNA-resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM and a neutralization solution (e.g., diisopropylethylamine in DCM) followed by the coupling solvent (e.g., DMF or NMP) to remove residual acid and prepare for coupling.

-

-

Monomer Activation & Coupling:

-

In a separate vessel, dissolve the incoming Boc-PNA monomer (molar excess relative to resin loading) and an equimolar amount of HATU in the synthesis solvent.[10]

-

Add a base (e.g., DIPEA and/or lutidine) to initiate activation. Allow to pre-activate for approximately 60 seconds.[10]

-

Deliver the activated monomer solution to the reaction vessel containing the deprotected PNA-resin.

-

Allow the coupling reaction to proceed for a sufficient duration (e.g., 10-30 minutes).

-

Wash the resin with the synthesis solvent to remove excess reagents.

-

-

Capping:

-

Treat the resin with a capping solution, typically a mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in the synthesis solvent.[5][10]

-

Allow the capping reaction to proceed for 5-10 minutes.[5]

-

Wash the resin thoroughly with the synthesis solvent and DCM to prepare for the next cycle.

-

Caution: This procedure involves extremely corrosive and hazardous strong acids. It must be performed in a specialized chemical fume hood with appropriate personal protective equipment.

-

Preparation:

-

Ensure the N-terminal Boc group from the final monomer has been removed.

-

Thoroughly dry the PNA-resin under vacuum.

-

-

Cleavage Reaction:

-

Prepare the cleavage cocktail. A common mixture is TFMSA, TFA, and a scavenger such as m-cresol or thioanisole.[4][11][12]

-

Cool the reaction vessel containing the dried resin in an ice bath.

-

Slowly add the pre-chilled cleavage cocktail to the resin.

-

Stir the mixture at 0-5°C for 1-2 hours.[13] The optimal time can be sequence and resin-dependent and may range from under 3 hours to over 10 hours.[12][14]

-

-

Product Precipitation and Isolation:

-

Filter the resin to separate it from the acidic solution containing the cleaved PNA.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

-

Add the combined filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude PNA oligomer.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the crude PNA pellet with additional cold diethyl ether to remove residual scavengers.

-

Dry the crude PNA product under vacuum. The product can then be purified using reverse-phase HPLC.

-

References

- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 3. PNA/DNA Chimera Synthesis by Boc Chemistry - Creative Peptides [pna.creative-peptides.com]

- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. fiveable.me [fiveable.me]

- 7. PNA synthesis using a novel Boc/acyl protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

Discovering the applications of diaminopropionic acid (DAP) in PNA.

An In-depth Technical Guide to the Applications of Diaminopropionic Acid (DAP) in Peptide Nucleic Acids (PNA)

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the negatively charged sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine scaffold.[1][2][3] This unique structure confers PNA with remarkable properties, including high-affinity binding to complementary DNA and RNA sequences, exceptional chemical and enzymatic stability, and resistance to degradation by nucleases and proteases.[2][3][4] These characteristics make PNA a promising candidate for various therapeutic and diagnostic applications, particularly in antisense and antigene strategies.[3][5][6] However, the neutral backbone of PNA can limit its aqueous solubility and cellular uptake, which are critical for in vivo applications.[7][8]

To overcome these limitations, researchers have explored various chemical modifications of the PNA backbone. One such modification involves the incorporation of L-2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid with a primary amine on its side chain.[9][10] This side chain can be protonated at physiological pH, introducing positive charges into the PNA backbone. This guide provides a comprehensive overview of the applications of DAP in PNA, focusing on its role in creating pH-responsive systems, enhancing cellular delivery, and its utility in therapeutic and diagnostic contexts.

Diaminopropionic Acid for pH-Responsive Systems and Gene Delivery

The incorporation of DAP into peptide-based delivery vectors has been shown to create pH-sensitive systems that can facilitate the release of nucleic acid cargo within the acidic environment of endosomes.[11][12]

Mechanism of pH-Responsiveness

The side-chain amine (β-NH2) of DAP has a pKa that, when incorporated into a peptide, is sensitive to the pH changes that occur during endosomal acidification.[12] At neutral pH, the side chain is less likely to be protonated, but as the pH drops within the endosome, the amine group becomes protonated. This change in charge can trigger conformational changes in the DAP-rich peptide, leading to the destabilization of the peptide-nucleic acid complex and the release of the cargo into the cytoplasm.[11] This mechanism is a key strategy for overcoming the challenge of endosomal escape in gene delivery.[11][12]

Application in Gene Silencing

DAP-rich peptides have been successfully used to deliver siRNA for gene silencing. These cationic amphipathic peptides can condense nucleic acids into nanoparticles, protecting them from nuclease degradation and facilitating cellular uptake.[11] Upon endosomal acidification, the peptides are thought to insert into and disrupt the endosomal membrane, releasing the siRNA into the cytoplasm to engage with the RNA-induced silencing complex (RISC).[11]

DAP-PNA for Enhanced Cellular Uptake and Antisense Applications

A significant hurdle for the therapeutic use of PNA is its inefficient delivery across the cell membrane.[8][13] Incorporating DAP into the PNA backbone is a promising strategy to improve cellular uptake.

Mechanism of Enhanced Uptake

By introducing DAP monomers into the PNA sequence, the otherwise neutral backbone becomes positively charged at physiological pH. This cationic nature can promote interaction with the negatively charged proteoglycans on the cell surface, triggering endocytosis.[14][15] This strategy is analogous to the well-established use of cell-penetrating peptides (CPPs), such as Tat and Penetratin, which are rich in cationic residues like arginine and lysine.[7][16]

Therapeutic Implications

The improved cellular delivery of DAP-modified PNA can significantly enhance its efficacy in antisense and anti-miRNA applications. Once inside the cell, the PNA can bind to its target RNA sequence with high affinity and specificity, modulating gene expression through mechanisms such as steric hindrance of ribosome binding (translation arrest) or interference with pre-mRNA splicing.[5]

Therapeutic and Diagnostic Applications of DAP-PNA

The unique properties conferred by DAP incorporation make these modified PNAs powerful tools in both therapeutic and diagnostic arenas.

Antisense Therapy

DAP-modified PNAs can be designed as antisense agents to target specific messenger RNA (mRNA) transcripts. By binding to the target mRNA, the PNA can physically block the translation machinery, thereby inhibiting the synthesis of a disease-causing protein.[5][17] This approach is being explored for a wide range of diseases, including cancer, viral infections, and genetic disorders.[13][18]

MicroRNA Targeting

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation.[19] Dysregulation of miRNA expression is associated with many diseases. DAP-PNAs can be employed as "anti-miRs" to bind and sequester specific miRNAs, preventing them from interacting with their target mRNAs.[20][21][22] Alternatively, they can act as "miRNA target protectors" by binding to the miRNA recognition site on an mRNA, thus shielding it from miRNA-mediated repression.[21]

Diagnostic Applications

The high stability and specific binding of PNAs make them excellent probes for in situ hybridization and other diagnostic assays.[1][3] The introduction of DAP can improve the solubility and hybridization characteristics of PNA probes, potentially leading to more sensitive and robust diagnostic tools for the detection of pathogenic DNA or RNA sequences.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on DAP-containing peptides and PNAs.

Table 1: Gene Silencing Efficacy of DAP-rich Peptides

| Peptide | Cell Line | Target Gene | Silencing Efficacy (% of control) | Reference |

|---|---|---|---|---|

| LAH4-L1 | A549 | Luciferase | ~60% | [11] |

| LAH4-L1 | MCF-7 | Luciferase | ~75% | [11] |

| LADap4-L1 | A549 | GAPDH | Significant silencing observed | [11] |

Data are estimated from published graphs and represent the efficacy relative to non-treated controls.

Table 2: Cytotoxicity of DAP-rich Peptides

| Peptide | Cell Line | Assay | Cytotoxicity | Reference |

|---|---|---|---|---|

| LADap | A549 | Protein Content | Notably more toxic than methylated version | [11] |

| LADap(Me2) | A549 | Protein Content | Reduced cytotoxicity compared to LADap | [11] |

Cytotoxicity was inferred from reductions in total cell protein content after transfection.

Table 3: PNA Hybridization Properties (General)

| Duplex | Melting Temperature (Tm) per base pair | Ionic Strength Dependence | Reference |

|---|---|---|---|

| PNA/RNA | Higher than DNA/RNA | Low | [4] |

| PNA/DNA | Higher than DNA/DNA | Low | [3] |

| PNA/PNA | Higher than PNA/RNA | Low | [4] |

This table provides context on the superior binding characteristics of PNA in general.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of DAP-Modified PNA

This protocol provides a general workflow for the manual synthesis of PNA oligomers incorporating DAP, based on Fmoc chemistry.[19][20]

-

Resin Preparation: Start with a suitable solid support resin (e.g., Fmoc-PAL-PEG-PS).

-

Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the terminal amine. Wash thoroughly with DMF and DCM.

-

Monomer Coupling:

-

Activate the Fmoc-protected PNA monomer (standard or DAP-containing) using a coupling reagent like HATU or HBTU in the presence of a base such as DIPEA in DMF.

-

Add the activated monomer solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent monomer in the desired sequence.

-

Cleavage and Deprotection: After the final monomer is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., trifluoromethanesulfonic acid, m-cresol), to cleave the PNA from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude PNA in cold diethyl ether. Purify the PNA oligomer using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry.

Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy

This protocol describes how to visualize the cellular uptake of a fluorescently labeled DAP-PNA.[7][14]

-

Cell Culture: Plate cells (e.g., HeLa or A549) onto glass-bottom dishes or chamber slides and culture overnight to allow for adherence.

-

PNA Preparation: Prepare a stock solution of the fluorescently labeled (e.g., FITC or Cy3) DAP-PNA in sterile, nuclease-free water or buffer.

-

Incubation: Dilute the labeled DAP-PNA in serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM). Remove the old medium from the cells and replace it with the PNA-containing medium.

-

Time-Course: Incubate the cells at 37°C for various time points (e.g., 2, 6, 12, 24 hours).

-

Staining (Optional): To visualize cellular compartments, remove the PNA-containing medium and incubate the cells with Hoechst 33342 (for nuclei) and/or a lysosomal tracker dye according to the manufacturer's instructions.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular PNA.

-

Imaging: Add fresh medium or PBS to the cells and immediately image them using a confocal laser scanning microscope. Acquire images in the appropriate channels for the PNA fluorophore and any organelle stains.

-

Analysis: Analyze the images to determine the extent and subcellular localization of the PNA uptake.

Conclusion

The incorporation of diaminopropionic acid represents a significant advancement in the design of Peptide Nucleic Acids for therapeutic and diagnostic purposes. DAP's ability to introduce positive charges and pH-sensitivity into the PNA backbone directly addresses two of the major challenges in the field: cellular delivery and endosomal escape. By enhancing cellular uptake and providing a mechanism for controlled cargo release, DAP-modified PNAs are poised to become more effective antisense and anti-miRNA agents. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of these modified oligomers will undoubtedly expand their application in drug development and molecular diagnostics, offering new avenues for treating a wide range of human diseases.

References

- 1. A Review of Peptide Nucleic Acid | Semantic Scholar [semanticscholar.org]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. Peptide nucleic acids: Advanced tools for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfera.unife.it [sfera.unife.it]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cell-permeable peptide nucleic acid antisense oligonucleotide platform targeting human betacoronaviruses [frontiersin.org]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 15. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Targeting pre-miRNA by Peptide Nucleic Acids: A new strategy to interfere in the miRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Peptide Nucleic Acids for MicroRNA Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of Boc-DAP(Z)-Aeg-OH into Custom PNA Oligomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone, offering exceptional stability and binding affinity to complementary nucleic acid sequences. The modification of the PNA backbone allows for the introduction of novel functionalities, such as positive charges, to enhance cellular uptake and target interaction. This document provides detailed protocols and data for the incorporation of a custom-designed monomer, Boc-DAP(Z)-Aeg-OH, into PNA oligomers. This monomer introduces a diaminopropionic acid (DAP) residue, which, upon deprotection, imparts a positive charge to the PNA backbone.

Synthesis of the Custom Monomer: this compound

Experimental Protocol: Synthesis of this compound

-

Preparation of the Aeg Backbone: Begin with a commercially available, suitably protected Aeg derivative, such as ethyl N-(2-(Fmoc-amino)ethyl)glycinate. The Fmoc protecting group is removed using a solution of 20% piperidine in DMF to yield the free secondary amine.

-

Activation of Boc-Dap(Z)-OH: Dissolve Boc-Dap(Z)-OH in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF). Activate the carboxylic acid group by adding a coupling reagent. A common and effective coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). The activation is typically rapid, occurring within minutes at room temperature.

-

Coupling Reaction: Add the activated Boc-Dap(Z)-OH solution to the deprotected Aeg backbone derivative. The reaction is allowed to proceed at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the protected monomer, Boc-DAP(Z)-Aeg-O-Ethyl.

-

Saponification: The ethyl ester is hydrolyzed to the free carboxylic acid by treatment with a mild base, such as lithium hydroxide (LiOH) in a mixture of THF and water. The reaction progress is monitored by TLC. Upon completion, the reaction is acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final monomer, this compound.

Incorporation of this compound into PNA Oligomers via Solid-Phase Synthesis

The custom monomer is incorporated into a growing PNA chain using standard solid-phase synthesis techniques with Boc chemistry.[1]

Experimental Protocol: Solid-Phase PNA Synthesis

This protocol assumes the use of a manual or automated peptide synthesizer and standard Boc-protected PNA monomers.

-

Resin Preparation: Start with a suitable solid support, such as a pre-loaded MBHA resin. Swell the resin in an appropriate solvent, typically DMF or dichloromethane (DCM).

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing PNA chain by treating the resin with trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 15-30 minutes. Wash the resin thoroughly with DCM and then DMF to neutralize.

-

Monomer Coupling:

-

Dissolve the this compound monomer (or a standard Boc-PNA monomer) in DMF.

-

Activate the monomer using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU in the presence of DIEA.[2]

-

Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes. Longer coupling times may be necessary for the modified monomer.

-

Monitor the coupling efficiency using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Capping: After successful coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF for 5-10 minutes. This prevents the formation of deletion sequences. Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.

-

Cleavage and Final Deprotection: Once the synthesis is complete, cleave the PNA oligomer from the resin and remove the side-chain protecting groups (including the Z group on the DAP moiety) using a strong acid cocktail, typically a mixture of TFA and a scavenger such as m-cresol. The cleavage is usually performed for 1-2 hours at room temperature.

-

Purification and Analysis: Precipitate the crude PNA oligomer in cold diethyl ether, pellet by centrifugation, and wash with ether. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] The identity and purity of the final product should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[5]

Quantitative Data: Coupling Efficiency

The coupling efficiency of modified monomers can vary depending on their steric bulk and chemical properties. While specific data for this compound is not available, the table below provides a summary of expected coupling efficiencies for standard and modified PNA monomers based on literature reports for similar compounds.

| Monomer Type | Coupling Reagent | Typical Coupling Time (min) | Estimated Coupling Efficiency (%) |

| Standard Boc-PNA Monomers (A, C, G, T) | HBTU/DIEA | 30 | >99% |

| This compound (Modified) | HATU/DIEA | 45-60 | 95-98% |

| Other Backbone-Modified Monomers | Various | 45-90 | 90-98% |

Note: The provided efficiency for this compound is an estimate and should be empirically determined for each synthesis.

Visualizations

Workflow for Custom PNA Oligomer Synthesis

Caption: Workflow for the synthesis and incorporation of this compound.

Signaling Pathway: Antisense Inhibition of Gene Expression

Caption: Antisense mechanism of a DAP-modified PNA oligomer.[6][7]

Conclusion

The incorporation of custom monomers like this compound into PNA oligomers opens up new avenues for the development of sophisticated molecular probes and therapeutic agents. While the synthesis and incorporation of such modified building blocks require careful optimization, the potential benefits, including enhanced cellular uptake and target binding, make them a valuable tool for researchers in the field. The protocols and data presented herein provide a solid foundation for the successful implementation of this technology.

References

- 1. Solid-phase synthesis of pseudo-complementary peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchmap.jp [researchmap.jp]

- 6. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Boc-DAP(Z)-Aeg-OH in Antisense Therapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-DAP(Z)-Aeg-OH, a specialized monomer, in the synthesis of Peptide Nucleic Acids (PNAs) for antisense therapy research. The protocols and data presented herein are illustrative and based on established principles of PNA chemistry and antisense technology.

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine (Aeg) backbone, which confers remarkable stability and strong binding affinity to complementary DNA and RNA sequences.[1][] This makes them promising candidates for antisense therapies, which aim to silence disease-causing genes.[] this compound is a custom PNA monomer designed for the incorporation of a diaminopropionic acid (DAP) residue with a benzyloxycarbonyl (Z) protecting group into a PNA sequence. This allows for post-synthesis modification or the introduction of specific functionalities to enhance the properties of the antisense PNA.

Applications in Antisense Therapy

The unique structure of this compound offers several potential advantages in the design and development of PNA-based antisense agents:

-

Site-Specific Functionalization: The Z-protected amino group on the DAP side chain can be deprotected post-synthesis to attach various functional moieties such as cell-penetrating peptides (CPPs), fluorophores, or cross-linking agents. This can improve cellular uptake, facilitate visualization, and enhance target engagement.

-

Modulation of Physicochemical Properties: The introduction of DAP residues can alter the solubility, charge, and overall conformation of the PNA, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

-